2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a hydroxyl group (-OH) and an oxime group (-C=N-OH) attached to a benzene ring, making it a phenolic oxime.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol can be achieved through several methods:
Oximation of Aldehydes: One common method involves the reaction of 5-sec-butyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated phenol, with hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale oximation processes, where the aldehyde precursor is reacted with hydroxylamine under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol can undergo oxidation reactions to form quinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-sec-butylphenol: A simpler phenolic compound with a sec-butyl group but lacking the oxime functionality.
Uniqueness
2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol is unique due to the presence of both phenolic and oxime groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H15NO2 |
---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C11H15NO2/c1-3-8(2)10-6-4-5-9(7-12-14)11(10)13/h4-8,13-14H,3H2,1-2H3/b12-7+ |
InChI-Schlüssel |
UPYJLUZZMCGPJW-KPKJPENVSA-N |
Isomerische SMILES |
CCC(C)C1=CC=CC(=C1O)/C=N/O |
Kanonische SMILES |
CCC(C)C1=CC=CC(=C1O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.